molecular formula C10H12FN B2814706 N-cyclobutyl-3-fluoroaniline CAS No. 1249444-92-5

N-cyclobutyl-3-fluoroaniline

Cat. No.: B2814706
CAS No.: 1249444-92-5
M. Wt: 165.211
InChI Key: KFUHREDXJWKVAJ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-fluoroaniline ( 1249444-92-5) is a fluorinated aromatic amine with the molecular formula C 10 H 12 FN and a molecular weight of 165.21 g/mol. This compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclobutylamine group attached to a meta-fluorinated aniline, makes it a versatile intermediate for the design of novel molecular entities. The incorporation of fluorine into organic compounds is a established strategy in drug discovery, as it can significantly alter a molecule's properties by increasing its lipophilicity and metabolic stability , thereby enhancing its bioavailability and binding affinity for target proteins . The cyclobutyl ring contributes steric bulk and specific three-dimensional geometry, which can be leveraged to improve selectivity and potency in target interactions. In research settings, this compound is primarily utilized as a key synthetic intermediate . It can undergo various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring. Its aniline nitrogen can also be alkylated or acylated to create more complex structures. While specific biological data for this compound is limited, structurally similar aniline derivatives are actively investigated for their antimicrobial properties , particularly against pathogens like Staphylococcus aureus . Researchers value this compound for constructing triazole-based molecular hybrids and other scaffolds in the search for new antibacterial agents. Applications & Research Value: Pharmaceutical Intermediate: A core scaffold in the synthesis of potential therapeutic agents, leveraging the benefits of fluorine chemistry . Antimicrobial Research: Serves as a precursor in the development of novel antibacterial compounds targeting DNA gyrase . Material Science: Used in the synthesis of specialized chemicals and functional materials. Methodology & Synthesis: The preparation of related N-cyclobutyl anilines is documented in chemical patent literature, often involving the reaction of cyclobutylamine with substituted fluoro-nitrobenzenes or similar precursors, followed by reduction . Safety Notice: This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutyl-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9,12H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUHREDXJWKVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of N-Cyclobutyl-3-fluoroaniline

The synthesis of this compound is centered around the strategic formation of the crucial carbon-nitrogen bond that links the cyclobutyl moiety to the fluorinated aromatic ring. The assembly can be approached from different starting points, utilizing either pre-functionalized precursors or building the molecule in a stepwise fashion.

A primary strategy for synthesizing substituted anilines involves the initial preparation of the aromatic core followed by the introduction of the nitrogen-containing group. The synthesis of the 3-fluoroaniline (B1664137) precursor typically begins with the nitration of fluorobenzene (B45895) using nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The resulting 1-fluoro-3-nitrobenzene (B1663965) intermediate possesses the nitro group that can then be reduced to the primary amine (NH₂) of 3-fluoroaniline. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like iron in acetic acid or stannous chloride (SnCl₂) in ethanol. youtube.com

Once 3-fluoroaniline is obtained, it can be N-alkylated. Alternatively, a convergent approach involves coupling a fluorinated aromatic precursor, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene, with cyclobutylamine (B51885). This type of C-N bond formation is often facilitated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. pageplace.de

The introduction of the cyclobutyl group onto the 3-fluoroaniline core is a critical step that can be accomplished through several methods:

Reductive Amination: This classical method involves the reaction of 3-fluoroaniline with cyclobutanone (B123998) in the presence of a reducing agent. The initial reaction forms an intermediate imine or enamine, which is then reduced in situ to yield the final N-cyclobutyl product.

Direct N-Alkylation: This approach uses 3-fluoroaniline and a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the cyclobutyl group.

Radical Cyclobutylation: An advanced method involves the use of photoredox catalysis to directly add a cyclobutyl group to aniline derivatives. nih.gov This technique can utilize strained ring systems like bicyclo[1.1.0]butane (BCB) derivatives as the cyclobutyl source. nih.gov In a process driven by an iridium photocatalyst, an aminoalkyl radical is generated, which then adds to the BCB derivative to form the α-cyclobutyl N-alkylaniline product. nih.govnih.gov This mild system operates through a redox- and proton-neutral mechanism. nih.gov

The table below summarizes these strategies.

Table 1: Methodologies for Introducing the Cyclobutyl Moiety

Method Precursors Key Reagents/Conditions Description
Reductive Amination 3-Fluoroaniline, Cyclobutanone Reducing agent (e.g., NaBH₃CN) Formation and subsequent reduction of an imine intermediate.
Direct N-Alkylation 3-Fluoroaniline, Cyclobutyl Halide Base (e.g., K₂CO₃) Nucleophilic substitution reaction to form the C-N bond.
Radical Cyclobutylation Aniline Derivative, Bicyclobutane (BCB) Iridium photocatalyst, Light Photoredox-catalyzed addition of a cyclobutyl group via a radical intermediate. nih.govnih.gov

Linear Synthesis: In a linear sequence, the starting material is modified step-by-step to build the final product. A plausible linear route would start with fluorobenzene, proceed through nitration to 1-fluoro-3-nitrobenzene, followed by reduction to 3-fluoroaniline, and finally N-alkylation with a cyclobutyl group to yield the target molecule. youtube.com

Modern synthetic paradigms, such as continuous flow chemistry, can be employed to link multiple synthetic steps into a single, automated sequence. syrris.jp This method uses microfluidic systems to move materials through columns containing immobilized reagents and catalysts, streamlining the process from starting materials to the final product and often improving yield and purity. syrris.jpnih.gov

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry offer more efficient and sustainable routes for constructing molecules like this compound. These methods often rely on powerful catalytic systems and alternative energy sources.

Catalysis is central to modern organic synthesis, providing efficient pathways for bond formation.

C-N Bond Formation: Transition-metal catalysis is a cornerstone for forming aryl C-N bonds. pageplace.de The Buchwald-Hartwig amination, which typically uses a palladium catalyst, and the Ullmann condensation, which uses a copper catalyst, are powerful methods for coupling aryl halides with amines. pageplace.de These reactions are highly versatile and would be suitable for coupling cyclobutylamine with a 1-halo-3-fluorobenzene precursor.

C-C Bond Formation: While less direct for this target, catalytic C-C bond formation can be used to construct the cyclobutyl ring itself or to introduce it via novel mechanisms. For instance, photoredox catalysis using iridium complexes enables the direct alkylation of C-H bonds of aniline derivatives with strained C-C bonds from sources like bicyclobutane. nih.govnih.gov This represents a cutting-edge strategy for installing the cyclobutyl group. nih.gov

Table 2: Catalytic Methods in the Synthesis of N-Aryl Amines

Bond Type Catalytic Method Typical Catalyst Reactants
C-N Buchwald-Hartwig Amination Palladium complexes Aryl halide, Amine
C-N Ullmann Condensation Copper complexes Aryl halide, Amine
C-C Photoredox Cyclobutylation Iridium photocatalyst Aniline derivative, Bicyclobutane derivative nih.govnih.gov

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. Dielectric heating, the fundamental mechanism of microwave energy, can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. rsc.orgmdpi.com

The synthesis of nitrogen-containing heterocyclic and aromatic compounds has been shown to benefit significantly from microwave irradiation. rsc.orgnih.gov For instance, the synthesis of quinoline (B57606) derivatives from substituted anilines and the preparation of various acetamides have been successfully performed under microwave conditions, demonstrating significant improvements in reaction time and efficiency. mdpi.comjmpas.com These techniques could be applied to the N-alkylation of 3-fluoroaniline or the transition-metal-catalyzed coupling steps, offering a more energy-efficient and rapid alternative to conventional heating methods. udayton.edu The advantages include the frequent absence of costly or harmful solvents and the ability to isolate clean products. mdpi.comudayton.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction/Convection Dielectric Heating
Reaction Time Hours to Days Seconds to Minutes nih.gov
Energy Efficiency Lower Higher
Yields Variable Often Improved mdpi.com
Side Reactions More common Often Reduced

Stereochemical Control in Synthesis of Related Cyclobutyl Anilines

Achieving stereochemical control is a significant challenge in the synthesis of substituted cyclobutanes due to the puckered nature of the ring system. calstate.edumasterorganicchemistry.com For cyclobutyl anilines, stereocontrol primarily involves establishing the desired configuration of substituents on the cyclobutane (B1203170) ring. While literature specifically detailing the stereocontrolled synthesis of this compound is limited, several established strategies for related compounds can be applied.

Key strategies for stereocontrol include:

Chiral Resolution: This classical method separates a racemic mixture of a chiral cyclobutane intermediate into its individual enantiomers. wikipedia.org This is often achieved by forming diastereomeric salts using a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The differing solubilities of these diastereomeric salts allow for their separation by crystallization. wikipedia.org More modern techniques also employ enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of the racemic mixture. google.com

Asymmetric Synthesis: This approach aims to create a specific stereoisomer directly.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral starting material to direct the stereochemical outcome of a reaction. mdpi.com For instance, a chiral auxiliary attached to an olefin can control the facial selectivity of a [2+2] cycloaddition reaction used to form the cyclobutane ring. mdpi.com

Asymmetric Catalysis: The use of chiral catalysts, often transition metal complexes with chiral ligands, can induce high levels of enantioselectivity in the formation of the cyclobutane ring. nih.govresearchgate.netacs.org For example, palladium-catalyzed C-H arylation using transient directing groups has been explored for the stereoselective synthesis of cis-3-arylcyclobutan-1-amines. calstate.edu

Substrate Control: Utilizing a starting material that is already enantiomerically pure allows for the transfer of chirality to the final product. mdpi.com For example, a stereoselective synthesis of cis- and trans-2-(3,4-dihydroxyphenyl)cyclobutylamine was achieved starting from a chiral precursor. acs.org

A recent development in the stereocontrolled synthesis of cyclobutylamines involves a Lewis acid-catalyzed (3 + 2 + 2) cycloaddition/ring-opening strategy of bicyclo[1.1.0]butanes with triazinanes, which yields syn-diastereoselective products. nih.govresearchgate.netacs.org

Chemical Reactivity and Reaction Mechanisms

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), with the reaction's regioselectivity governed by the directing effects of the two substituents: the N-cyclobutylamino group and the fluorine atom.

N-cyclobutylamino group: As a secondary amine, this group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgpressbooks.pub

Fluorine atom: Halogens are an exception among deactivating groups, as they are ortho, para-directors. pressbooks.pubyoutube.com Fluorine deactivates the ring through its inductive electron-withdrawing effect but directs ortho and para due to resonance donation from its lone pairs. pressbooks.pubyoutube.com

The powerful activating and directing effect of the amino group dominates, making the positions ortho and para to it the most likely sites for electrophilic attack. libretexts.org The fluorine at the 3-position will modulate this, but substitution is expected to primarily occur at the C4 (para to the amine) and C6 (ortho to the amine) positions. Direct nitration or bromination of arylamines can be difficult to control and may lead to overreaction or oxidation. libretexts.org

Position Influence of -NH-cyclobutyl Influence of -F Predicted Reactivity
C2ortho (activating)ortho (deactivating)Moderately favored
C4para (activating)meta (deactivating)Highly favored
C5meta (activating)ortho (deactivating)Less favored
C6ortho (activating)para (deactivating)Favored

This table provides a qualitative prediction of regioselectivity in the electrophilic aromatic substitution of this compound.

Nucleophilic aromatic substitution on this electron-rich ring is generally unfavorable unless a strong electron-withdrawing group is also present or under specific catalytic conditions.

The secondary amine is a versatile functional group that can participate in numerous transformations. researcher.life

Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding N-cyclobutyl-N-(3-fluorophenyl)amide. libretexts.org This reaction is often used to protect the amine group.

Alkylation/Arylation: The amine can be alkylated or arylated to form tertiary amines. organic-chemistry.org Methods like the Buchwald-Hartwig amination are effective for forming C-N bonds with aryl halides.

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates. ucalgary.ca

Oxidation: Oxidation of the secondary amine can lead to various products, though it can be challenging to control.

Diazotization: While primary arylamines form stable diazonium salts, the reaction of secondary arylamines with nitrous acid typically yields N-nitrosoamines.

The cyclobutane ring's inherent ring strain (approximately 26 kcal/mol) makes it susceptible to reactions that relieve this strain. masterorganicchemistry.combaranlab.orgstackexchange.com

Cycloaddition Reactions: The saturated cyclobutane ring itself does not typically participate in cycloaddition reactions. However, [2+2] cycloaddition of olefins is a primary method for synthesizing the cyclobutane ring itself, often proceeding through photochemical or thermal pathways. acs.orgnih.govlibretexts.org Intramolecular [2+2] cycloadditions are also a versatile method for creating fused bicyclic systems containing a cyclobutane ring. acs.org

Ring Expansion: Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring (a cyclobutylmethyl cation), the cyclobutane ring can undergo expansion to a more stable cyclopentane (B165970) system. echemi.comstackexchange.com This rearrangement is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation from a primary one. reddit.com

Ring Contraction: The formation of a carbocation directly on the cyclobutane ring can lead to a rearrangement mixture that includes ring-contracted cyclopropylmethyl products. wikipedia.orgic.ac.uk This occurs as the system equilibrates to a resonance-stabilized nonclassical carbocation. stackexchange.comic.ac.uk

Thermal/Photochemical Ring Opening: Thermolysis of cyclobutane derivatives can lead to fragmentation, such as the cleavage into two ethylene (B1197577) molecules, a process that is understood to proceed via a biradical intermediate. thieme-connect.dearxiv.org Photochemical conditions can also mediate ring-opening reactions. rsc.org

Understanding the transient species involved in the reactions of this compound is crucial for predicting outcomes and optimizing conditions.

Electrophilic Aromatic Substitution: The key intermediate in EAS is the arenium ion, or sigma complex. The stability of this carbocationic intermediate determines the regioselectivity. For this compound, computational studies can model the relative energies of the sigma complexes formed by attack at the C2, C4, C5, and C6 positions. Such calculations would confirm the directing effects of the amine and fluoro substituents, showing that intermediates with the positive charge delocalized onto the nitrogen atom (from ortho and para attack) are significantly stabilized. libretexts.org

Cyclobutane Rearrangements: The mechanisms of cyclobutane ring expansion and contraction have been subjects of extensive physical organic and computational study. The solvolysis of cyclobutyl tosylate, for instance, proceeds through a complex equilibrium of interconverting carbocations (cyclobutyl, cyclopropylmethyl, and homoallyl cations). ic.ac.uk Quantum chemical calculations, such as Density Functional Theory (DFT), are used to map the potential energy surfaces of these rearrangements, identifying the structures and energies of the transition states and intermediates. arxiv.orgacs.org For example, ab initio studies have been used to investigate the pyrolysis of cyclobutane, characterizing the tetramethylene diradical intermediate and the transition states for its formation and cleavage. acs.org Femtosecond spectroscopy has also been used to directly observe transition-state structures in cycloaddition reactions that form cyclobutanes. arxiv.org

Spectroscopic Characterization and Structural Analysis

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

No published ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for N-cyclobutyl-3-fluoroaniline could be located.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

Specific FT-IR and Raman spectra, including characteristic vibrational frequencies and their assignments for this compound, are not available in the reviewed literature.

Mass Spectrometry for Structural Confirmation

There is no available mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound.

Solid-State Structural Investigations

X-ray Crystallography for Crystal and Molecular Structure Determination

No crystallographic studies on this compound have been found. Therefore, information regarding its crystal system, space group, and unit cell dimensions is unknown.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonds, π-Stacking)

Without crystallographic data, an analysis of the intermolecular interactions present in the solid state of this compound cannot be performed.

Conformational Analysis and Molecular Dynamics

The flexibility of the cyclobutyl ring and the rotational freedom around the C-N bond in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. This is typically achieved through computational methods, such as potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational landscape and the dynamic behavior of the molecule. By simulating the motion of atoms over time, MD can reveal the preferred conformations, the transitions between them, and the influence of the environment on the molecular structure.

A computational study of this compound would likely involve scanning the dihedral angles associated with the rotation of the cyclobutyl group and the C-N bond to identify the global and local energy minima. The results would indicate the most probable conformations of the molecule in the gas phase or in solution. Molecular dynamics simulations could further elucidate the puckering of the cyclobutyl ring and the flexibility of the N-cyclobutyl bond, providing a comprehensive understanding of its dynamic structural properties.

Computational Method Information Obtained
Potential Energy Surface (PES) ScanIdentification of stable conformers and rotational energy barriers.
Molecular Dynamics (MD) SimulationTime-resolved conformational changes, flexibility of molecular fragments, and influence of solvent.

This table outlines the expected outcomes from conformational analysis and molecular dynamics studies of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for exploring electronic structure and related characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a predominant computational method used to determine the electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT balances computational cost with accuracy, making it suitable for a wide range of chemical systems. chemsrc.com The process of geometry optimization involves finding the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. a1biochemlabs.com This would typically yield precise data on bond lengths, bond angles, and dihedral angles. Following optimization, energy calculations can provide the total electronic energy and thermodynamic properties like the enthalpy of formation.

For N-cyclobutyl-3-fluoroaniline, specific optimized geometric parameters and calculated energies have not been reported in the scientific literature. A computational study on fluoroaniline (B8554772) isomers (lacking the N-cyclobutyl group) has been performed, demonstrating the use of G3MP2B3 and BP86/6-31+G(d) computations to determine enthalpies of formation, but this data is not directly transferable. leyan.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT calculations can predict the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies for Infrared (IR) spectroscopy. A strong correlation between the predicted and experimental spectra provides confidence in the accuracy of the calculated molecular structure.

No published studies present a comparison of theoretical and experimental spectroscopic data specifically for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in existing research literature.

Theoretical Examination of Reaction Mechanisms and Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies. This theoretical examination helps in understanding the feasibility and kinetics of different reaction pathways. However, no theoretical studies on the reaction mechanisms or pathways involving this compound have been published.

Prediction of Physicochemical Modulators and Their Molecular Basis

Physicochemical properties are critical in fields like medicinal chemistry for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Polarity (e.g., LogP, TPSA)

Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (nonpolar) and an aqueous (polar) phase. It is a key factor in a drug's ability to cross cell membranes.

Polarity is frequently assessed using the Topological Polar Surface Area (TPSA), which is the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. TPSA is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. leyan.com Molecules with a lower TPSA (e.g., < 90 Ų) are more likely to cross the blood-brain barrier.

While these parameters are crucial, specific computationally predicted values for the LogP and TPSA of this compound have not been reported. For the parent compound, 3-fluoroaniline (B1664137), a calculated XLogP3 value of 1.3 is available, but the addition of the cyclobutyl group would alter this value.

Acid-Base Properties (pKa values)

The acid-base properties of an aniline (B41778) derivative are primarily determined by the availability of the lone pair of electrons on the nitrogen atom. Substituents on the aromatic ring and the N-alkyl group can significantly modulate the basicity of the amine, which is quantified by the pKa of its conjugate acid.

For this compound, two key substituents influence the nitrogen's basicity: the electron-withdrawing fluorine atom at the meta position and the electron-donating N-cyclobutyl group.

Fluorine Substituent: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, subsequently, on the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, thereby decreasing the basicity of the amine compared to aniline. The pKa of 3-fluoroaniline's conjugate acid is approximately 3.5, which is lower than that of aniline's conjugate acid (pKa ≈ 4.6), illustrating this effect.

N-cyclobutyl Group: The cyclobutyl group attached to the nitrogen is an alkyl group, which is generally electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom, making it more basic.

Table 1: Comparison of Experimental pKa Values for Aniline and Related Fluoroanilines.
Compound NamepKa (Conjugate Acid)Reference
Aniline4.6General Literature
3-Fluoroaniline3.5 nih.gov
4-Fluoroaniline4.65 nih.gov

Redox Stability

The redox stability of an aniline derivative refers to its resistance to oxidation, typically involving the removal of an electron from the nitrogen atom or the π-system of the aromatic ring. This property can be quantified by its one-electron oxidation potential. Computational electrochemistry allows for the prediction of these potentials by calculating the free energy change of the oxidation process. umn.edu

The substituents on this compound also influence its redox potential:

N-cyclobutyl Group: The electron-donating nature of the cyclobutyl group increases the electron density on the nitrogen and the ring, making the molecule easier to oxidize. This results in a lower oxidation potential compared to its N-H counterpart.

Fluorine Substituent: The electron-withdrawing fluorine atom makes the molecule more difficult to oxidize by lowering the energy of the highest occupied molecular orbital (HOMO). This leads to a higher oxidation potential.

Table 2: Theoretical Approaches to Redox Potential Prediction.
Computational MethodKey PrincipleApplication
DFT Calculations (e.g., B3LYP)Calculates the standard free energy change (ΔG°) of the oxidation reaction.Predicting redox potentials of organic molecules in solution. jocpr.com
Linear Free Energy Relationships (LFERs)Correlates computed properties (e.g., HOMO energy) with experimental oxidation potentials.Predicting potentials for series of related compounds like substituted anilines. umn.edu

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ias.ac.in Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The key parameter characterizing the molecular NLO response is the first hyperpolarizability (β).

In this compound, the molecular structure contains elements that are relevant to NLO properties:

Donor Group: The N-cyclobutylamino group acts as an electron donor.

π-System: The benzene (B151609) ring serves as the conjugated π-bridge.

Acceptor Group: The fluorine atom is a weak electron-withdrawing group (an acceptor).

This arrangement creates a modest intramolecular charge transfer (ICT) system. Theoretical investigations using methods like DFT and second-order Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the hyperpolarizability of organic molecules. bohrium.commq.edu.auresearchgate.net Studies on fluorinated aniline derivatives have shown that the strategic placement of fluorine atoms can influence the NLO response. bohrium.com While fluorine is not a strong acceptor like a nitro group, its presence can modify the electronic distribution and enhance molecular stability. bohrium.com

Table 3: Factors Influencing First Hyperpolarizability (β) in Aniline Derivatives.
Molecular FeatureEffect on βExample
Increased Donor StrengthIncreases β-N(CH₃)₂ > -NH₂
Increased Acceptor StrengthIncreases β-NO₂ > -CN > -F
Extended π-ConjugationIncreases βBiphenyl system vs. Benzene system

Chemical Applications and Structure Property Relationships

N-Cyclobutyl-3-fluoroaniline as a Key Building Block in Organic Synthesis

This compound is a versatile organic compound that holds significant potential as a foundational component in the synthesis of more complex molecules. Its unique structure, featuring a cyclobutyl group and a fluorine atom on the aniline (B41778) ring, allows for a variety of chemical transformations. This makes it a valuable precursor for creating intricate polycyclic and heterocyclic structures, as well as other fluorinated compounds containing a cyclobutyl moiety. While specific literature examples detailing the use of this compound in these exact applications are not extensively documented, its potential can be inferred from the known reactivity of related N-alkylanilines and fluoroanilines.

The aniline scaffold is a cornerstone in the synthesis of a wide array of polycyclic and heterocyclic compounds. The amino group of this compound can participate in various cyclization reactions, such as annulation and cycloaddition, to form fused ring systems. The presence of the fluorine atom can influence the regioselectivity and reactivity of these transformations due to its electron-withdrawing nature.

For instance, N-alkylanilines are known to undergo reactions like the Skraup synthesis of quinolines, where the aniline reacts with glycerol, sulfuric acid, and an oxidizing agent. The specific reaction conditions would need to be optimized for this compound. Similarly, Fischer indole (B1671886) synthesis, involving the reaction of an arylhydrazine with an aldehyde or ketone, could potentially be adapted. The synthesis of various nitrogen-containing heterocycles often relies on the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring.

The cyclobutyl group, while generally stable, can also participate in or influence cyclization reactions. Its puckered conformation can introduce specific steric constraints, potentially leading to diastereoselective outcomes in the formation of new stereocenters within the polycyclic or heterocyclic framework.

This compound serves as a direct precursor for other fluorinated compounds that retain the cyclobutyl group. The amino group can be transformed into a variety of other functional groups through well-established synthetic methodologies. For example, diazotization of the amino group followed by a Sandmeyer or Schiemann reaction could introduce a range of substituents at that position, while preserving the fluoro and cyclobutyl moieties on the aromatic ring.

Furthermore, the aromatic ring itself can undergo further functionalization. The fluorine atom and the N-cyclobutylamino group direct incoming electrophiles to specific positions on the ring, allowing for controlled synthesis of polysubstituted aromatic compounds. These reactions can be used to build upon the existing scaffold to create more complex molecules with potential applications in medicinal chemistry and materials science. The synthesis of fluorinated cycloalkyl building blocks is an active area of research in drug discovery, and this compound represents a readily available starting material for such endeavors. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Fluorinated Anilines and Cyclobutyl Derivatives

The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of this compound and related compounds, the fluorine and cyclobutyl substituents play crucial roles in defining their interactions with biological targets. Understanding these structure-activity relationships (SAR) is vital for the design of new therapeutic agents.

Influence of Substituents on Molecular Properties

Substituent Property Influenced Chemical Rationale
Fluoro Group Basicity (pKa) High electronegativity withdraws electron density from the aromatic ring and the nitrogen atom, reducing basicity. chemrxiv.org
Lipophilicity The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability.
Metabolic Stability The C-F bond is strong and resistant to metabolic cleavage, often blocking sites of oxidation.
Cyclobutyl Group Steric Profile The non-planar, puckered conformation introduces steric bulk, influencing binding to target proteins. maricopa.eduresearchgate.net
Conformational Rigidity Restricts the rotational freedom of the N-aryl bond, leading to preferred molecular conformations.

The combination of steric and electronic effects from the fluoro and cyclobutyl groups can have a significant impact on how a molecule interacts with its biological target. The electron-withdrawing nature of the fluorine atom can modulate the strength of hydrogen bonds and other electrostatic interactions. For example, a less basic aniline nitrogen may be a weaker hydrogen bond donor, but the polarized C-F bond can participate in favorable dipole-dipole or halogen bonding interactions.

The steric bulk of the cyclobutyl group can be exploited to achieve selectivity for a particular target. By designing molecules where the cyclobutyl group fits snugly into a specific hydrophobic pocket of the receptor, while sterically clashing with the binding sites of off-target proteins, it is possible to develop highly selective drugs. The conformational preferences imposed by the cyclobutyl ring can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity.

Aniline derivatives are often susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites and potential toxicity. acs.orgnih.govbiopartner.co.uk A common metabolic pathway for anilines is N-dealkylation, where the alkyl group is removed from the nitrogen atom. nih.govmdpi.comrug.nl Another pathway involves oxidation of the aromatic ring.

The presence of the fluorine atom in this compound can significantly enhance its metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and placing a fluorine atom at a potential site of metabolism can block this pathway. mdpi.comresearchgate.net This strategy is widely used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

The cyclobutyl group can also influence metabolic stability. Its bulkiness may hinder the approach of metabolic enzymes to the aniline nitrogen, thereby slowing the rate of N-dealkylation. Furthermore, replacing a more metabolically labile alkyl group with a cyclobutyl ring can be a successful strategy to enhance metabolic stability. The isosteric replacement of anilines with other chemical groups is an active area of research to mitigate metabolic liabilities. acs.orgnih.gov

Strategies to Enhance Metabolic Stability of Aniline Derivatives

Strategy Rationale
Fluorine Substitution Blocks sites of metabolic oxidation due to the high strength of the C-F bond. mdpi.comresearchgate.net
Introduction of Steric Hindrance Bulky groups, such as cyclobutyl, can shield the metabolically labile amino group from enzymatic attack.
Bioisosteric Replacement Replacing the aniline moiety with a less metabolically active group can prevent the formation of reactive metabolites. acs.orgnih.govresearchgate.netresearchgate.net

| Deuteration | Replacing hydrogen atoms at metabolic "hot spots" with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect. mdpi.com |

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The strategic design of chemical probes and ligands is fundamental to advancing our understanding of complex biological systems. The compound this compound incorporates several structural features that suggest its potential as a scaffold in the development of such molecular tools. The interplay between the aromatic core, the fluorine substituent, and the N-cyclobutyl group can be exploited to fine-tune the molecule's physicochemical properties for specific molecular recognition events.

Design Considerations for Radiolabeling and Imaging Precursors (e.g., for PET applications)

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 (¹⁸F) is a commonly utilized radionuclide for PET due to its favorable decay characteristics. The presence of a fluorine atom in this compound makes it a theoretical candidate for the development of an ¹⁸F-labeled PET tracer.

The design of a PET radiotracer based on the this compound scaffold would require several key considerations:

Radiolabeling Chemistry: The introduction of ¹⁸F onto the aromatic ring would be the primary challenge. Nucleophilic aromatic substitution (SNAr) is a common method for radiofluorination, but it is most efficient with electron-deficient aromatic rings. The aniline moiety in this compound is electron-donating, which can reduce the reactivity of the aromatic ring towards nucleophilic attack. Therefore, the development of a suitable precursor, possibly with an activating group or a different synthetic strategy, would be necessary.

Pharmacokinetics and Metabolism: The cyclobutyl group can influence the metabolic stability and pharmacokinetic profile of the molecule. It may alter properties such as lipophilicity, which in turn affects cell membrane permeability and biodistribution. The metabolic fate of the N-cyclobutyl group would need to be investigated to ensure that the radiolabel remains attached to the parent molecule during the imaging timeframe.

Target Affinity and Specificity: For a PET tracer to be effective, it must exhibit high affinity and specificity for its biological target. The this compound scaffold would need to be further functionalized to incorporate a pharmacophore that recognizes a specific protein or receptor of interest.

While no specific PET tracers based on this compound have been reported in the literature, the general principles of PET tracer design provide a framework for its potential development.

Integration into Chemically Tunable Scaffolds

A chemically tunable scaffold is a core molecular structure that can be readily modified to generate a library of compounds with diverse properties. This compound possesses several features that make it an attractive candidate for such a scaffold:

The Aniline Core: The amino group of the aniline core provides a convenient handle for further chemical modifications. It can be acylated, alkylated, or used in coupling reactions to attach a wide variety of functional groups and build more complex molecules.

The Fluorine Substituent: The fluorine atom at the 3-position of the aromatic ring can significantly influence the electronic properties of the molecule, as well as its metabolic stability and binding interactions. The position of the fluorine can be altered to different positions on the ring to systematically probe structure-activity relationships (SAR).

The N-Cyclobutyl Group: The cyclobutyl group attached to the nitrogen atom can impact the molecule's conformation and lipophilicity. This group can be replaced with other alkyl or cycloalkyl groups to explore how changes in steric bulk and flexibility affect biological activity.

By systematically modifying these three components, a diverse library of compounds based on the this compound scaffold could be synthesized and screened for a wide range of biological activities, leading to the discovery of novel chemical probes.

Potential in Materials Science and Polymer Chemistry (Chemical Aspects)

The field of materials science is constantly seeking new monomers that can be polymerized to create materials with novel properties. While this compound itself has not been extensively studied as a monomer, its parent compound, 3-fluoroaniline (B1664137), has been used in the synthesis of fluorinated polyanilines.

Polyaniline is a well-known conducting polymer with a range of applications in electronics, sensors, and corrosion protection. The incorporation of fluorine atoms into the polyaniline backbone can modify its properties in several ways:

Solubility: Fluorinated polyanilines often exhibit improved solubility in common organic solvents compared to unsubstituted polyaniline, which can facilitate processing and film formation.

Thermal Stability: The strong carbon-fluorine bond can enhance the thermal stability of the polymer.

Electronic Properties: The electronegativity of fluorine can influence the electronic properties of the polymer, such as its conductivity and redox potentials.

Given that 3-fluoroaniline can be polymerized, it is plausible that this compound could also serve as a monomer or co-monomer. The presence of the N-cyclobutyl group would be expected to further modify the properties of the resulting polymer. For instance, it could increase the solubility and processability of the polymer by disrupting inter-chain packing.

The chemical oxidative polymerization of aniline and its derivatives is a common method for synthesizing polyanilines. A similar approach could potentially be used for the polymerization of this compound. The properties of the resulting polymer, such as its molecular weight, conductivity, and morphology, would depend on the reaction conditions, including the choice of oxidant and solvent.

Emerging Research Directions and Future Outlook

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of novel synthetic routes for N-cyclobutyl-3-fluoroaniline and its derivatives is a primary focus of ongoing research. Traditional methods for the synthesis of N-alkylanilines often involve harsh reaction conditions and can result in a mixture of products. researchgate.net Current research is geared towards the development of more efficient and selective catalytic systems.

Recent advancements in catalysis offer promising avenues for the synthesis of N-alkylanilines. Iron-catalyzed C–H amination presents a more environmentally benign and cost-effective alternative to traditional precious metal catalysts. researchgate.net The use of nickel-containing catalysts has also been explored for the N-alkylation of anilines with alcohols, demonstrating another potential route for the synthesis of this compound. acs.orgrsc.org Furthermore, microwave-assisted synthesis is being investigated as a method to significantly reduce reaction times and improve yields in the synthesis of aniline (B41778) derivatives.

Future research in this area will likely focus on the development of catalysts that can achieve high regioselectivity and stereoselectivity, particularly for the synthesis of more complex derivatives of this compound. The exploration of flow chemistry and continuous manufacturing processes could also lead to more scalable and sustainable production methods.

Advanced In Situ Spectroscopic and Diffraction Studies of Reactions

Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic and diffraction techniques are becoming indispensable tools for real-time monitoring of chemical reactions involving aniline derivatives. nih.gov

Techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products as the reaction progresses. researchgate.netyoutube.com These methods allow for the direct observation of key reaction species, offering insights into the reaction pathway that are not obtainable through traditional offline analysis. researchgate.net For instance, in situ FTIR has been used to study the polymerization of aniline derivatives, revealing details about the structure of the resulting polymers. nih.gov

While specific X-ray diffraction studies on this compound are not yet widely reported, this technique holds significant potential for characterizing the solid-state structure of the compound and its derivatives. Single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-property relationships.

Future research will likely see an increased application of these in situ techniques to study the synthesis of this compound. The data obtained from these studies will be instrumental in optimizing reaction conditions, improving yields, and gaining a deeper understanding of the underlying reaction mechanisms.

Integrative Computational-Experimental Approaches for Mechanistic Understanding

The synergy between computational chemistry and experimental studies is a powerful approach for elucidating complex reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. mdpi.com

For aniline derivatives, computational studies can provide insights into the electronic structure and reactivity of the molecule, helping to explain observed experimental outcomes. rsc.org By combining computational predictions with experimental data from techniques like in situ spectroscopy, researchers can build comprehensive models of reaction mechanisms. This integrative approach has been successfully applied to understand the nitrosolysis of N-hydroxymethyldialkylamines, where DFT calculations supported experimental observations. rsc.org

In the context of this compound, computational studies could be employed to investigate the influence of the cyclobutyl and fluoro substituents on the reactivity of the aniline core. This understanding can then be used to guide the design of new synthetic routes and to predict the properties of novel derivatives. The future of this field lies in the development of more accurate and efficient computational methods that can handle increasingly complex chemical systems, further strengthening the partnership between theory and experiment.

Exploration of Unconventional Reactivity and Catalysis

Recent research has begun to explore the unconventional reactivity of N-cyclobutylanilines, particularly through the use of photoredox catalysis. uark.edunih.gov This approach utilizes visible light to initiate chemical transformations that are often difficult to achieve through traditional thermal methods. rsc.org

Studies have shown that N-cyclobutylanilines can undergo a [4+2] cycloaddition reaction with alkynes under visible light photoredox catalysis. nih.gov This reaction proceeds through the cleavage of a C-C bond in the cyclobutyl ring, demonstrating a novel mode of reactivity for this class of compounds. uark.edunih.gov The process is initiated by the photo-oxidation of the aniline to its radical cation, which then undergoes ring-opening to form a distonic radical cation. uark.edu This reactive intermediate can then be trapped by various reactants, leading to the formation of new cyclic and acyclic structures.

This area of research opens up new possibilities for the functionalization of the this compound scaffold. Future work will likely explore a wider range of photocatalytic reactions, including C-H functionalization and cross-coupling reactions, to synthesize a diverse array of novel molecules. The development of new photocatalysts and a deeper understanding of the underlying photochemical processes will be key to unlocking the full potential of this unconventional reactivity.

Design Principles for New Chemical Entities Based on this compound Scaffold

The this compound scaffold possesses several features that make it an attractive starting point for the design of new chemical entities with potential biological activity. beilstein-journals.org The presence of a nitrogen-containing heterocycle is a common feature in many approved drugs, and the unique three-dimensional structure of the cyclobutyl group can provide access to novel chemical space. nih.gov

The design of new bioactive molecules based on this scaffold will be guided by principles of medicinal chemistry, including structure-activity relationship (SAR) studies. beilstein-journals.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that are important for a desired therapeutic effect.

The fluorine atom on the aniline ring can also play a crucial role in modulating the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability. Strategic placement of fluorine is a common strategy in drug design to improve the pharmacokinetic profile of a compound.

Future research in this area will involve the synthesis and biological evaluation of libraries of this compound derivatives. The integration of computational drug design tools will aid in the rational design of new compounds with improved potency, selectivity, and drug-like properties. The ultimate goal is to leverage the unique structural features of the this compound scaffold to develop novel therapeutics for a range of diseases. beilstein-journals.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing N-cyclobutyl-3-fluoroaniline, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to identify substituent positions and confirm cyclobutyl and fluorine moieties. Coupling constants in 1H^{1}\text{H} NMR can reveal steric effects from the cyclobutyl group.
  • Infrared (IR) Spectroscopy : Analyze N-H stretching (~3300–3500 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) to verify amine and fluorine functionalities.
  • Mass Spectrometry (MS) : Employ high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns, distinguishing between possible isomers.
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) to resolve ambiguities .

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP, which integrate exact exchange and gradient corrections for improved thermochemical accuracy (average deviation: ~2.4 kcal/mol for atomization energies) .
  • Basis Sets : Pair with polarized basis sets (e.g., 6-311+G(d,p)) to model electron density around fluorine and the cyclobutyl ring.
  • Key Properties : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites.
  • Validation : Compare computed vibrational frequencies (IR) and NMR shifts with experimental data to refine models .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data on the compound’s electronic structure?

  • Methodological Answer :

  • Error Source Analysis :
SourcePotential IssuesMitigation
Experimental Impurities, solvent effectsRepeat under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
Computational Inadequate functional/basis setTest multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets .
  • Sensitivity Analysis : Vary computational parameters (e.g., convergence criteria, grid density) to assess robustness.
  • Collaborative Validation : Cross-check with alternative techniques (e.g., X-ray crystallography for molecular geometry) .

Q. What strategies optimize the synthesis of this compound for high regioselectivity?

  • Methodological Answer :

  • Stepwise Synthesis :

Cyclobutylation : React 3-fluoroaniline with cyclobutyl bromide under Buchwald-Hartwig conditions (Pd catalyst, ligand, base).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.

  • Parameter Optimization :
VariableImpactOptimal Range
TemperatureAffects reaction rate80–100°C
Catalyst LoadingBalances cost and yield5–10 mol% Pd
SolventPolarity influences regioselectivityToluene or DMF .
  • Quality Control : Monitor by TLC and HPLC to ensure >95% purity.

Q. How can researchers investigate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methyl, nitro) at the para position to modulate lipophilicity and binding affinity.
  • Screening Workflow :

In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence-based activity assays.

Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes.

SAR Analysis : Correlate structural modifications (e.g., cyclobutyl vs. cyclopropyl) with activity trends .

  • Validation : Compare with structurally similar compounds (e.g., N-(cyclopropylmethyl)-4-fluoro-2-methylaniline) to identify pharmacophoric features .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yield reports for this compound synthesis?

  • Methodological Answer :

  • Root-Cause Identification :
FactorPossible Impact
Catalyst Deactivation Trace moisture or oxygen degrades Pd catalysts.
Side Reactions Competing pathways (e.g., over-alkylation) reduce yield.
  • Resolution Steps :

Replicate reactions with rigorous exclusion of air/moisture (Schlenk line).

Characterize byproducts via GC-MS or 19F^{19}\text{F} NMR to identify side products.

Apply Design of Experiments (DoE) to statistically isolate critical variables (e.g., temperature vs. catalyst) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass vials under nitrogen at 4°C to prevent degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.